molecular formula C20H14BrFN4O2 B2708651 N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251617-62-5

N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2708651
CAS No.: 1251617-62-5
M. Wt: 441.26
InChI Key: VMVLCQIFZWJYDP-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a brominated phenyl group, a cyano-substituted pyrimidinone ring, and a fluorinated phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 3-methylphenylamine to obtain 4-bromo-3-methylphenylamine. This intermediate is then reacted with ethyl 2-chloroacetate to form N-(4-bromo-3-methylphenyl)-2-chloroacetamide. The next step involves the condensation of this intermediate with 5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-ylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the brominated phenyl group could participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
  • N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O2/c1-12-8-16(6-7-17(12)21)25-18(27)11-26-19(13-2-4-15(22)5-3-13)24-10-14(9-23)20(26)28/h2-8,10H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVLCQIFZWJYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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